Diallyl maleate

Catalog No.
S800578
CAS No.
999-21-3
M.F
C10H12O4
M. Wt
196.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diallyl maleate

CAS Number

999-21-3

Product Name

Diallyl maleate

IUPAC Name

bis(prop-2-enyl) (Z)-but-2-enedioate

Molecular Formula

C10H12O4

Molecular Weight

196.2 g/mol

InChI

InChI=1S/C10H12O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h3-6H,1-2,7-8H2/b6-5-

InChI Key

ZPOLOEWJWXZUSP-WAYWQWQTSA-N

SMILES

C=CCOC(=O)C=CC(=O)OCC=C

Synonyms

Maleic acid diallyl ester

Canonical SMILES

C=CCOC(=O)C=CC(=O)OCC=C

Isomeric SMILES

C=CCOC(=O)/C=C\C(=O)OCC=C

Anti-Cancer Properties

DAM has been widely studied for its potential anti-cancer properties. Studies suggest it may inhibit the growth and proliferation of various cancer cell lines through several mechanisms, including:

  • Induction of apoptosis (programmed cell death): DAM has been shown to activate various pathways leading to apoptosis in cancer cells [].
  • Inhibition of angiogenesis (formation of new blood vessels): DAM may suppress the development of new blood vessels that tumors need for growth and metastasis [].
  • Modulation of cell cycle progression: DAM may interfere with the cell cycle, preventing cancer cells from dividing and multiplying [].
  • DAM is an organic compound belonging to the class of diallyl esters.
  • It is formed by the esterification of maleic acid with allyl alcohol [].
  • DAM plays a crucial role in scientific research, particularly in the development of novel polymers with unique properties [].

Molecular Structure Analysis

  • The DAM molecule has the chemical formula C₁₀H₁₂O₄ and a molecular weight of 196.19 g/mol [].
  • Its structure features a central maleate group (C₄H₂O₄) flanked by two allyl groups (CH₂=CH-CH₂-) on either side [].
  • The presence of the double bonds (C=C) in both the maleate and allyl groups contributes to the unsaturation of the molecule, influencing its reactivity [].

Chemical Reactions Analysis

  • Synthesis: DAM can be synthesized through the esterification of maleic acid with allyl alcohol in the presence of an acid catalyst [].
C₄H₂O₄ (maleic acid) + 2CH₂=CH-CH₂OH (allyl alcohol) -> C₁₀H₁₂O₄ (DAM) + 2H₂O (water)
  • Polymerization: DAM readily undergoes polymerization reactions due to the presence of the double bonds. It can act as a comonomer in the production of various polyesters and resins, leading to cross-linking and improved performance characteristics [].

Physical And Chemical Properties Analysis

  • Melting point: Not readily available.
  • Boiling point: Around 210°C (decomposition) [].
  • Solubility: Soluble in organic solvents like methanol but has limited solubility in water [].
  • Stability: Relatively stable at room temperature but can decompose at higher temperatures [].

DAM's primary function lies in its ability to participate in polymerization reactions. During polymerization, the double bonds in DAM react with other monomers or growing polymer chains, creating cross-links and branched structures within the polymer network []. This mechanism enhances properties like mechanical strength, thermal stability, and chemical resistance of the resulting polymers.

  • DAM is considered a mild skin irritant and may cause eye irritation upon contact [].
  • It is recommended to handle DAM with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].

Physical Description

Liquid

XLogP3

1.5

UNII

227660Q54M

GHS Hazard Statements

Aggregated GHS information provided by 82 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (89.02%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (10.98%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (73.17%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.01 mmHg

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

999-21-3

Wikipedia

Diallyl maleate
Bis(prop-2-enyl) but-2-enedioate

General Manufacturing Information

All other chemical product and preparation manufacturing
Computer and electronic product manufacturing
Synthetic rubber manufacturing
2-Butenedioic acid (2Z)-, 1,4-di-2-propen-1-yl ester: ACTIVE

Dates

Modify: 2023-08-15

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